Propyl 4-({[(3-ethoxyphenyl)carbonyl]carbamothioyl}amino)benzoate Propyl 4-({[(3-ethoxyphenyl)carbonyl]carbamothioyl}amino)benzoate
Brand Name: Vulcanchem
CAS No.:
VCID: VC0969689
InChI: InChI=1S/C20H22N2O4S/c1-3-12-26-19(24)14-8-10-16(11-9-14)21-20(27)22-18(23)15-6-5-7-17(13-15)25-4-2/h5-11,13H,3-4,12H2,1-2H3,(H2,21,22,23,27)
SMILES: CCCOC(=O)C1=CC=C(C=C1)NC(=S)NC(=O)C2=CC(=CC=C2)OCC
Molecular Formula: C20H22N2O4S
Molecular Weight: 386.5 g/mol

Propyl 4-({[(3-ethoxyphenyl)carbonyl]carbamothioyl}amino)benzoate

CAS No.:

Cat. No.: VC0969689

Molecular Formula: C20H22N2O4S

Molecular Weight: 386.5 g/mol

* For research use only. Not for human or veterinary use.

Propyl 4-({[(3-ethoxyphenyl)carbonyl]carbamothioyl}amino)benzoate -

Specification

Molecular Formula C20H22N2O4S
Molecular Weight 386.5 g/mol
IUPAC Name propyl 4-[(3-ethoxybenzoyl)carbamothioylamino]benzoate
Standard InChI InChI=1S/C20H22N2O4S/c1-3-12-26-19(24)14-8-10-16(11-9-14)21-20(27)22-18(23)15-6-5-7-17(13-15)25-4-2/h5-11,13H,3-4,12H2,1-2H3,(H2,21,22,23,27)
Standard InChI Key IMBMKURLNZTTPH-UHFFFAOYSA-N
SMILES CCCOC(=O)C1=CC=C(C=C1)NC(=S)NC(=O)C2=CC(=CC=C2)OCC
Canonical SMILES CCCOC(=O)C1=CC=C(C=C1)NC(=S)NC(=O)C2=CC(=CC=C2)OCC

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator